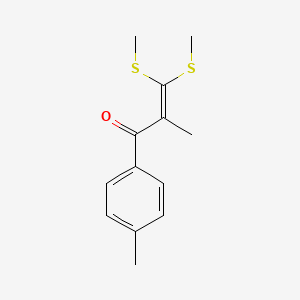![molecular formula C14H18O4 B14456351 3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde CAS No. 74474-51-4](/img/structure/B14456351.png)
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is known for its unique structure, which includes methoxy groups and a prenylated side chain attached to a benzaldehyde core. It is also referred to as isopentenyloxysyringaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde typically involves the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, a common method involves the use of potassium hydroxide in an ethanolic solution, followed by stirring at room temperature for 48 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzoic acid.
Reduction: Formation of 3,5-dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the methoxy and prenylated groups may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-4-hydroxybenzaldehyde: Lacks the prenylated side chain.
3,4-Dimethoxybenzaldehyde: Lacks the methoxy group at the 5-position and the prenylated side chain.
Syringaldehyde: Contains a hydroxyl group instead of the prenylated side chain.
Uniqueness
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde is unique due to its combination of methoxy groups and a prenylated side chain, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
74474-51-4 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3,5-dimethoxy-4-(3-methylbut-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C14H18O4/c1-10(2)5-6-18-14-12(16-3)7-11(9-15)8-13(14)17-4/h5,7-9H,6H2,1-4H3 |
InChI Key |
RUHPVABIDKCXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1OC)C=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


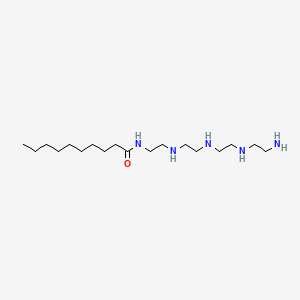
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
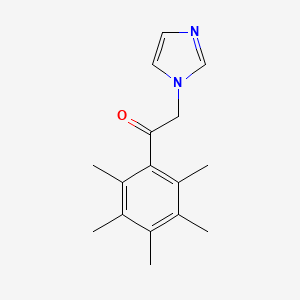

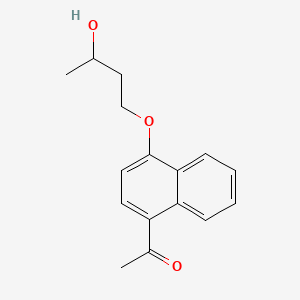
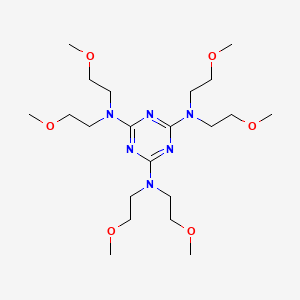
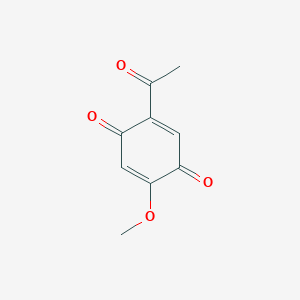
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)

![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)
